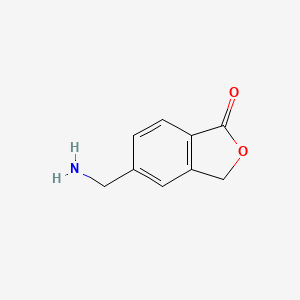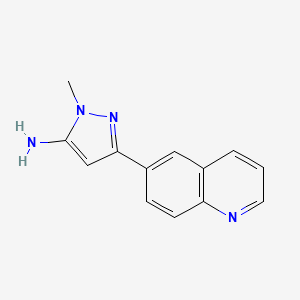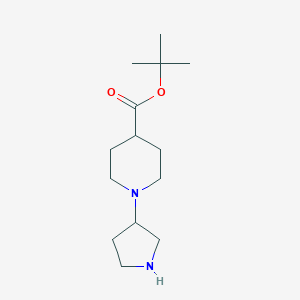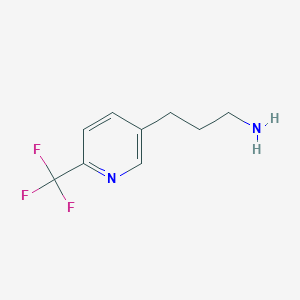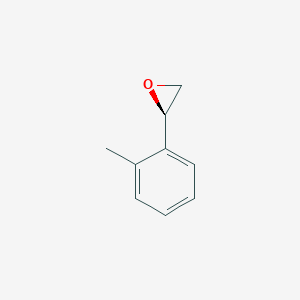
(2R)-2-(2-methylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-methylphenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar catalysts and oxidants. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(2-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or amines.
Applications De Recherche Scientifique
(2R)-2-(2-methylphenyl)oxirane has various applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-methylphenyl)oxirane involves its ability to react with nucleophiles. The strained three-membered ring of the epoxide is highly reactive, allowing it to undergo ring-opening reactions. These reactions can target various molecular pathways, depending on the nucleophile involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(2-methylphenyl)oxirane: The enantiomer of (2R)-2-(2-methylphenyl)oxirane.
Styrene oxide: A structurally similar epoxide with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the 2-methylphenyl group. This configuration can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or other similar epoxides.
Propriétés
Formule moléculaire |
C9H10O |
|---|---|
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
(2R)-2-(2-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
Clé InChI |
AUFMIJGTPFQWAN-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H]2CO2 |
SMILES canonique |
CC1=CC=CC=C1C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


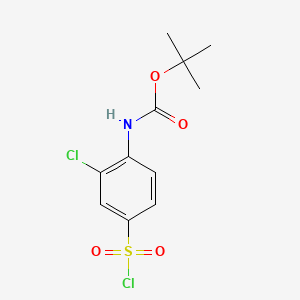
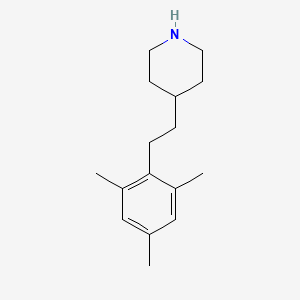
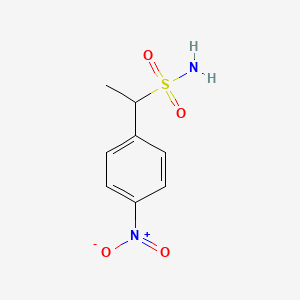
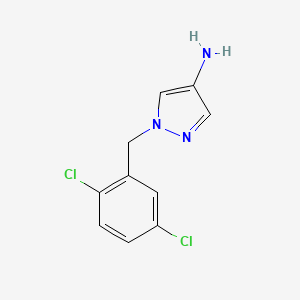



![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)

